![molecular formula C17H18N2O2 B5804998 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)
3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, also known as FPAA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to interact with certain receptors in the brain and has been studied for its potential use in the treatment of various neurological disorders.
科学研究应用
3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been extensively studied for its potential use in scientific research. It has been shown to interact with certain receptors in the brain, specifically the sigma-1 receptors, which are involved in various physiological processes such as pain perception and memory formation. 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.
作用机制
The mechanism of action of 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide involves its interaction with the sigma-1 receptors in the brain. This interaction results in the modulation of various physiological processes such as calcium signaling, protein folding, and neurotransmitter release. 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has also been shown to reduce the levels of certain inflammatory markers, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied and has a well-established mechanism of action. However, 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide also has some limitations. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been shown to have some toxicity at high doses, which may limit its use in certain applications.
未来方向
There are several future directions for research on 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential use of 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide in the treatment of other neurological disorders such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide and its potential side effects.
合成方法
The synthesis of 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide involves the reaction of 2-(1-pyrrolidinyl)aniline with 2-furoyl chloride in the presence of a base. This reaction results in the formation of 3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, which can be purified using various methods such as column chromatography or recrystallization.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(10-9-14-6-5-13-21-14)18-15-7-1-2-8-16(15)19-11-3-4-12-19/h1-2,5-10,13H,3-4,11-12H2,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAFVKINHLXYDC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5804915.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B5804940.png)
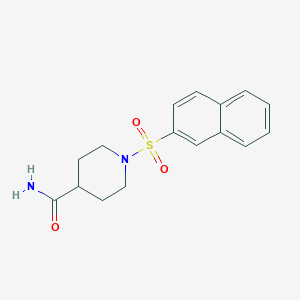
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5804948.png)
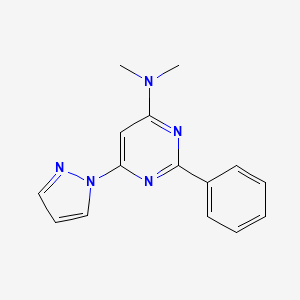
![N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide](/img/structure/B5804955.png)
![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)
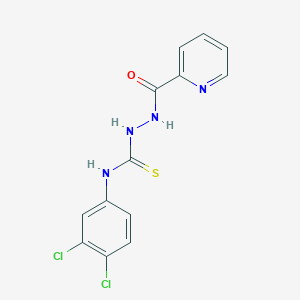
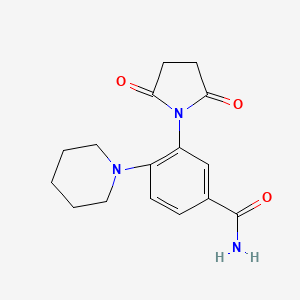


![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5805016.png)
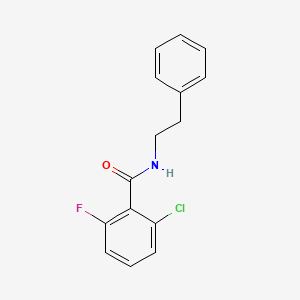
![2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)